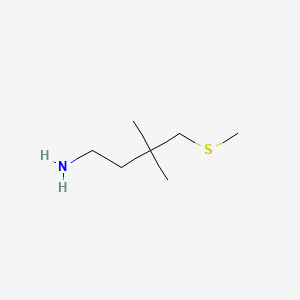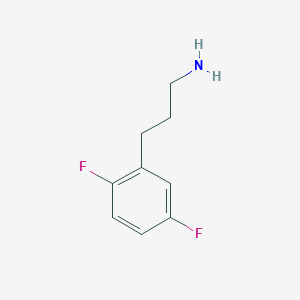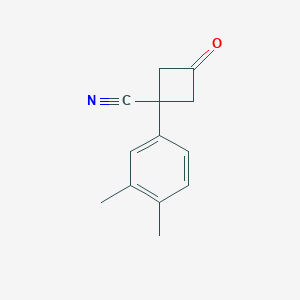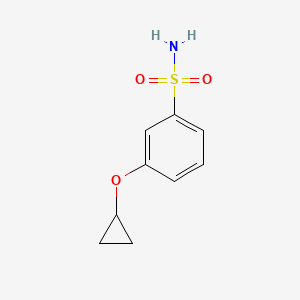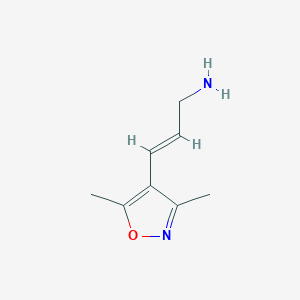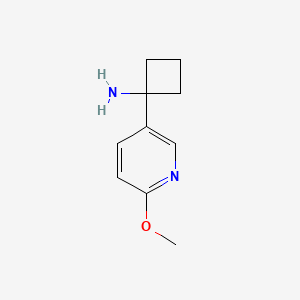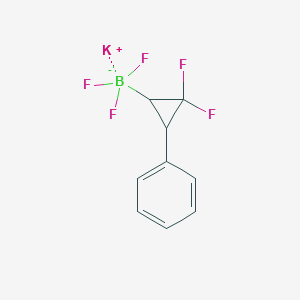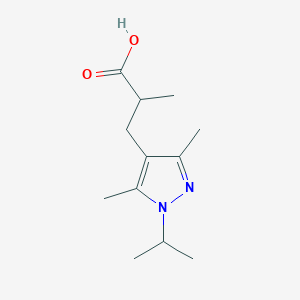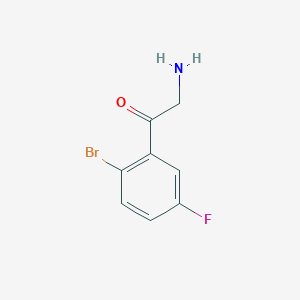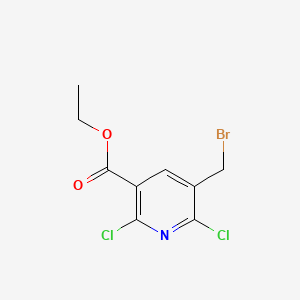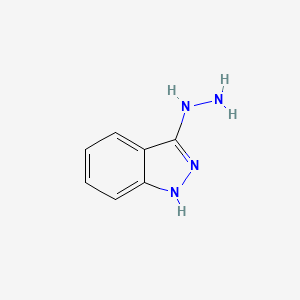
(R)-1-(Quinolin-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(quinolin-3-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the chiral center at the ethanamine moiety adds to the compound’s complexity and potential for enantioselective interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(quinolin-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (quinolin-3-yl)acetone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. Reaction conditions typically include:
Reducing Agent: Chiral borane or chiral oxazaborolidine
Solvent: Tetrahydrofuran (THF) or ethanol
Temperature: 0°C to room temperature
Industrial Production Methods
Industrial production of (1R)-1-(quinolin-3-yl)ethan-1-amine may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(quinolin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding imine or nitrile
Reduction: Further reduction to the corresponding alkane
Substitution: Nucleophilic substitution at the amine group
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Quinolin-3-yl nitrile
Reduction: (1R)-1-(quinolin-3-yl)ethane
Substitution: N-alkyl or N-acyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: As a chiral building block for the synthesis of complex molecules
Biology: As a ligand for studying receptor interactions
Medicine: Potential therapeutic agent due to its biological activity
Industry: Intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (1R)-1-(quinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the chiral amine moiety can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(quinolin-3-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity
Quinoline: The parent compound without the ethanamine moiety
(1R)-1-(isoquinolin-3-yl)ethan-1-amine: An isomer with the nitrogen atom in a different position on the ring
Uniqueness
(1R)-1-(quinolin-3-yl)ethan-1-amine is unique due to its chiral center and the specific positioning of the quinoline ring, which can lead to distinct interactions and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
(1R)-1-quinolin-3-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
ZDJPCGOQWSUBOY-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=CC=CC=C2N=C1)N |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


